N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the cyclopentyl group and the formyl and methoxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in various biological systems.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but with an ethoxyphenyl group instead of a cyclopentyl group. These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2-formyl-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H19NO4/c1-19-13-6-7-14(11(8-13)9-17)20-10-15(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
InChI Key |
KXOLISPRLSWHLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NC2CCCC2)C=O |
Origin of Product |
United States |
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